methyl 2,4,5-trichlorobenzoate chemical structure and physical properties
methyl 2,4,5-trichlorobenzoate chemical structure and physical properties
An In-depth Technical Guide to Methyl 2,4,5-Trichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4,5-trichlorobenzoate is a halogenated aromatic ester of significant interest as a potential intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of three chlorine atoms on the benzene ring imparts unique electronic properties and reactivity to the molecule, making it a valuable building block for further chemical elaboration. This technical guide provides a comprehensive overview of the chemical structure, predicted physical properties, a detailed synthesis protocol via Fischer esterification, expected chemical reactivity, and essential safety and environmental considerations for methyl 2,4,5-trichlorobenzoate. This document is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.
Chemical Structure and Identification
Methyl 2,4,5-trichlorobenzoate possesses a benzene ring substituted with three chlorine atoms at positions 2, 4, and 5, and a methyl ester group at position 1. The electron-withdrawing nature of the chlorine atoms significantly influences the electron density distribution within the aromatic ring and the reactivity of the ester functionality.
Key Identifiers:
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IUPAC Name: methyl 2,4,5-trichlorobenzoate
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CAS Number: 86569-81-5
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Molecular Formula: C₈H₅Cl₃O₂
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Molecular Weight: 239.48 g/mol
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Canonical SMILES: COC(=O)C1=CC(Cl)=C(Cl)C=C1Cl[1]
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InChI Key: DTSDGFWJQFTIGN-UHFFFAOYSA-N
Below is a two-dimensional representation of the molecular structure, generated to illustrate the connectivity of atoms.
Caption: 2D structure of methyl 2,4,5-trichlorobenzoate.
Physical and Spectroscopic Properties
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 86569-81-5 | |
| Molecular Formula | C₈H₅Cl₃O₂ | |
| Molecular Weight | 239.48 g/mol | |
| Appearance | Predicted: White to off-white solid or crystalline powder. | Based on the parent acid, 2,4,5-trichlorobenzoic acid, which is a white crystalline solid.[2] |
| Melting Point | Predicted: > 21 °C | Methyl 3-chlorobenzoate has a melting point of 21 °C. Increased chlorination and molecular weight would likely increase the melting point. |
| Boiling Point | Predicted: > 212 °C (at 760 mmHg) | The less chlorinated methyl 3-chlorobenzoate has a boiling point of 99-101 °C at 12 mmHg.[3] Methyl 2,4,5-trifluorobenzoate has a boiling point of 211.7 °C at 760 mmHg.[4] |
| Solubility | Predicted: Soluble in polar aprotic solvents (e.g., acetone, ethyl acetate, DCM); moderately soluble in polar protic solvents (e.g., methanol, ethanol); poorly soluble in water. | Based on the principle of "like dissolves like" and the known solubility of similar halogenated aromatic esters.[2] |
Predicted Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region (approximately 7.5-8.0 ppm) corresponding to the two non-equivalent aromatic protons. A sharp singlet would appear further upfield (approximately 3.9-4.0 ppm) corresponding to the three protons of the methyl ester group.
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¹³C NMR: The carbon NMR spectrum would be more complex. It is predicted to show eight distinct signals: one for the methyl carbon (around 52-55 ppm), one for the carbonyl carbon of the ester (around 164-166 ppm), and six for the aromatic carbons, with those bonded to chlorine atoms shifted further downfield.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the ester group around 1720-1740 cm⁻¹. C-O stretching bands would appear in the 1250-1300 cm⁻¹ region. The spectrum would also show C-Cl stretching vibrations in the fingerprint region and aromatic C-H and C=C stretching bands.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Synthesis of Methyl 2,4,5-Trichlorobenzoate
The most direct and industrially relevant method for the synthesis of methyl 2,4,5-trichlorobenzoate is the Fischer esterification of its parent carboxylic acid, 2,4,5-trichlorobenzoic acid, with methanol in the presence of a strong acid catalyst.
Caption: Workflow for the Fischer Esterification of 2,4,5-Trichlorobenzoic Acid.
Detailed Experimental Protocol: Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures for benzoic acid derivatives.[5][6][7]
Materials:
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2,4,5-Trichlorobenzoic acid
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Methanol (anhydrous, excess to act as solvent)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (brine) solution
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Ethyl acetate (or other suitable extraction solvent like diethyl ether)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Round-bottom flask, condenser, heating mantle, separatory funnel, standard glassware
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4,5-trichlorobenzoic acid. Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also serve as the solvent.
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Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition is exothermic.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing with stirring for a period of 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS). The reversible nature of the reaction is driven towards the product by the large excess of methanol.[7]
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Work-up - Quenching and Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing cold water. This will precipitate the crude ester. Neutralize any remaining acid by carefully adding saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the aqueous layer is neutral or slightly basic (check with pH paper).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
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Washing: Wash the combined organic layers with saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.
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Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[7] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 2,4,5-trichlorobenzoate.
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Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water mixture or hexane) or by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of methyl 2,4,5-trichlorobenzoate is primarily dictated by two features: the ester functional group and the highly substituted, electron-deficient aromatic ring.
Reactions of the Ester Group
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Hydrolysis: Like other esters, methyl 2,4,5-trichlorobenzoate can be hydrolyzed back to the parent 2,4,5-trichlorobenzoic acid and methanol. This reaction can be catalyzed by either acid or base. Basic hydrolysis (saponification) is typically irreversible as the resulting carboxylate salt is deprotonated and unreactive towards the alcohol.
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Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, forming a new ester.
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Reduction: The ester can be reduced to the corresponding benzyl alcohol (2,4,5-trichlorobenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Grignard Reaction: Reaction with Grignard reagents (R-MgX) would lead to the formation of a tertiary alcohol after addition of two equivalents of the Grignard reagent to the carbonyl carbon.
Reactions of the Aromatic Ring
The three electron-withdrawing chlorine atoms strongly deactivate the benzene ring towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. These reactions would require extremely harsh conditions, if they proceed at all.
Conversely, the electron-deficient nature of the ring makes it more susceptible to Nucleophilic Aromatic Substitution (SNAr) .[8][9] While the chlorine atoms themselves are potential leaving groups, SNAr reactions typically require very strong nucleophiles and often high temperatures and pressures. The ortho/para relationship of the chlorine atoms to each other can influence the regioselectivity of such a substitution. For a nucleophile to displace a chlorine atom, the reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups.[10][11]
Caption: Key reaction pathways for methyl 2,4,5-trichlorobenzoate.
Safety, Toxicology, and Environmental Fate
Safety and Handling
Based on available safety data for methyl 2,4,5-trichlorobenzoate, it is classified with the following GHS hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
The corresponding GHS pictogram is GHS07 (Exclamation mark).
Handling Recommendations:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Toxicology
Specific toxicological studies on methyl 2,4,5-trichlorobenzoate are limited. However, chlorinated aromatic compounds as a class can pose health risks. The toxicity of related compounds, such as the herbicide 2,4,5-T, was linked to contamination with dioxins produced during the manufacturing of its precursor, 2,4,5-trichlorophenol. It is crucial to handle this compound with care, assuming it may have irritant properties and potential for systemic toxicity upon significant exposure.
Environmental Fate
Chlorinated benzoates can enter the environment through various industrial applications.[12] Studies on the biodegradation of chlorinated benzoates indicate that they can be broken down by microorganisms under both aerobic and anaerobic conditions.[13] Under aerobic conditions, bacteria can utilize them as a source of carbon, often initiating degradation through dioxygenase or hydrolytic dehalogenase enzymes.[13] In anaerobic environments, reductive dechlorination can occur, where chlorine atoms are sequentially removed from the aromatic ring.[13] Despite these degradation pathways, highly chlorinated aromatic compounds can be persistent in the environment.
Conclusion
Methyl 2,4,5-trichlorobenzoate is a synthetically valuable intermediate whose utility is derived from its unique substitution pattern. While specific experimental data on its physical properties are scarce, this guide provides a robust framework based on chemical principles and data from analogous structures. The provided Fischer esterification protocol offers a reliable method for its synthesis in a laboratory setting. A thorough understanding of its predicted reactivity, particularly the interplay between the ester functionality and the electron-deficient aromatic ring, is crucial for its effective use in the development of new chemical entities. As with all chlorinated aromatic compounds, appropriate safety precautions must be observed during handling and disposal to mitigate potential health and environmental risks.
References
-
University of Arizona. (n.d.). Microbial transformation of chlorinated benzoates. OA Monitor Ireland. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [https://www.umsl.edu/chemistry/media/pdfs/lab-pdfs/Fischer Esterification Procedure.pdf]([Link] Esterification Procedure.pdf)
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Morita, M. (1977). Chlorinated benzenes in the environment. Ecotoxicology and Environmental Safety, 1(1), 1-6. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2905-65-9,Methyl 3-chlorobenzoate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,4,5-T Methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Gackowska, A., et al. (2022). Environmental Fate of Organic Sunscreens during Water Disinfection Processes: The Formation of Degradation By-Products and Their Toxicological Profiles. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Kennes, C., et al. (1996). Toxic effects of pollutants on the mineralization of 4‐chlorophenol and benzoate in methanogenic river sediment. Environmental Toxicology and Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,4,5-T Methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Kuppusamy, R., et al. (2017). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 28(2), 1-11. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Terasaki, M., et al. (2012). Paraben-chlorinated derivatives in river waters. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Banjoko, O., & Ezeani, C. (1982). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (4), 531-536. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
-
Autechem. (n.d.). Reliable Chemical Trading Partner, Professional Methyl 2,4,5-Trifluorobenzoate Supply. Retrieved from [Link]
-
International Journal of Physical Sciences. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4,5-Trichlorobenzoic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2,4,6-trichlorobenzoate. PubChem. Retrieved from [Link]
-
Arjunan, V., et al. (2011). Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ¹H- and ¹³C-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. MDPI. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. CAS 50-82-8: 2,4,5-Trichlorobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. Reliable Chemical Trading Partner, Professional Methyl 2,4,5-Trifluorobenzoate Supply [methylbenzoate-benzoicacid.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. Chlorinated benzenes in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
